

Comprehensive Application Notes and Protocols: Umbralisib Phase 2 Clinical Trial Methodology

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Compound Focus: Umbralisib

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Drug Profile and Mechanism of Action

Umbralisib (formerly marketed as Ukoniq) is an oral, small molecule **dual kinase inhibitor** that targets both **phosphatidylinositol 3-kinase delta (PI3K δ)** and **casein kinase-1 epsilon (CK1 ϵ)**, representing a novel class of targeted therapy for hematologic malignancies. The unique dual inhibition profile differentiates **umbralisib** from other PI3K inhibitors, potentially offering improved therapeutic efficacy while mitigating certain class-associated toxicities. Preclinical studies demonstrated that **umbralisib** exhibits **significantly enhanced selectivity** for the PI3K δ isoform compared to earlier generation inhibitors, with more than 1,500-fold greater selectivity (Kd) for PI3K δ over the α - and β -isoforms and approximately 225-times greater selectivity over the γ -isoform. [1]

The **PI3K/AKT signaling pathway** plays a critical role in cell survival, growth, and proliferation, with aberrant activation commonly observed in B-cell malignancies. By specifically inhibiting PI3K δ , which is predominantly expressed in hematopoietic cells, **umbralisib** disrupts essential B-cell signaling pathways that drive migration of malignant B-cells to lymph nodes and bone marrow. Additionally, the inhibition of **CK1 ϵ** impacts protein translation of key oncogenes (including MYC, BCL2, and CCND1) and modulates elements of the β -catenin/WNT signaling pathway, further contributing to the drug's antitumor activity. This dual

mechanism simultaneously targets multiple pathogenic pathways in lymphoma development and progression. [2] [1]

Phase 2 Clinical Trial Designs and Methodologies

UNITY-NHL Trial: Study in Relapsed/Refractory Indolent NHL

The **UNITY-NHL trial** was a pivotal phase IIb, open-label, multicohort study conducted across 120 sites in nine countries. This comprehensive trial was designed to evaluate the efficacy and safety of **umbralisib** monotherapy in patients with various relapsed or refractory (R/R) non-Hodgkin lymphomas. The trial employed a **robust methodology** with specific patient cohorts for marginal zone lymphoma (MZL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). Eligible patients were adults (≥ 18 years) with histologically confirmed B-cell indolent NHL who had exhausted prior therapies—MZL patients required at least one prior line of therapy including an anti-CD20-based regimen, while FL and SLL patients required at least two prior systemic therapies including an anti-CD20 monoclonal antibody and an alkylating agent. All participants received **umbralisib** 800 mg orally once daily until disease progression, unacceptable toxicity, or study withdrawal. [1]

The trial incorporated **stringent inclusion criteria** to ensure appropriate patient selection. Participants were required to have measurable disease with documented progression and evidence of at least one of the following: bulky disease (>5 cm), elevated lactate dehydrogenase, B symptoms, threatened organ function, splenomegaly, cytopenias due to lymphoma, or effusions. Key exclusion criteria included prior anticancer therapy within 21 days of initiation, evidence of hepatitis B virus, hepatitis C virus, or known HIV infection. The **primary endpoint** was overall response rate (ORR), with secondary endpoints including time to response, duration of response, progression-free survival, and comprehensive safety assessment. The study mandated prophylaxis for *Pneumocystis jirovecii* pneumonia and antiviral therapy within 7 days before randomization to mitigate infection risks. [1]

BTK/PI3K Intolerant CLL Trial

A specialized phase 2 trial (NCT02742090) investigated **umbralisib** in chronic lymphocytic leukemia (CLL) patients intolerant to prior Bruton tyrosine kinase (BTK) inhibitor or PI3K inhibitor therapy. This **multicenter single-arm study** enrolled 51 patients who had discontinued prior kinase inhibitors due to intolerance rather than disease progression. **Intolerance was strictly defined** per protocol as unacceptable adverse events attributable to kinase inhibitor therapy despite optimal supportive care, including: ≥ 2 grade ≥ 2 nonhematological toxicities, ≥ 1 grade ≥ 3 nonhematological toxicity, ≥ 1 grade 3 neutropenia with infection or fever, or any grade 4 hematological toxicities. All toxicities were required to resolve to grade ≤ 1 before **umbralisib** initiation, and patients could not have evidence of disease progression for ≥ 14 days following prior kinase inhibitor discontinuation. The **primary endpoint** was progression-free survival, with secondary endpoints including time to treatment failure and safety evaluation. This trial design specifically addressed the growing clinical challenge of managing CLL patients who develop intolerance to first-generation kinase inhibitors. [3]

Table 1: Key Characteristics of **Umbralisib** Phase 2 Clinical Trials

Trial Characteristic	UNITY-NHL Trial [1]	BTK/PI3K Intolerant CLL Trial [3]
Study Design	Phase IIb, open-label, multicohort	Phase 2, multicenter, single-arm
Patient Population	R/R MZL, FL, SLL	CLL intolerant to prior BTKi or PI3Ki
Prior Therapy Requirements	MZL: ≥ 1 prior line; FL/SLL: ≥ 2 prior lines	Discontinued prior KI due to intolerance
Sample Size	208	51
Umbralisib Dosing	800 mg orally once daily	800 mg orally once daily
Primary Endpoint	Overall Response Rate	Progression-Free Survival
Key Secondary Endpoints	Time to response, duration of response, PFS, safety	Time to treatment failure, safety

Trial Characteristic	UNITY-NHL Trial [1]	BTK/PI3K Intolerant CLL Trial [3]
Median Follow-up	27.7 months (efficacy), 21.4 months (safety)	Data cutoff: September 3, 2019

Combination Therapy Trial

A phase 2 trial investigated **umbralisib** in combination with ublituximab and venetoclax for relapsed/refractory mantle cell lymphoma, demonstrating the **versatility of umbralisib** in combination regimens. Although full methodological details are limited in the available literature, this study represents an important approach to developing **umbralisib**-based combination therapies aimed at enhancing efficacy through synergistic mechanisms of action. [4]

Efficacy Results from Phase 2 Trials

UNITY-NHL Efficacy Outcomes

The UNITY-NHL trial demonstrated **meaningful clinical activity** of **umbralisib** in heavily pretreated patients with indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy evaluation, the trial reported an **overall response rate of 47.1%** across the entire cohort, with tumor reduction occurring in 86.4% of patients. The median time to response ranged from 2.7 to 4.6 months across different lymphoma subtypes, indicating a relatively rapid onset of action. The **durability of response** varied by lymphoma subtype, with the median duration of response not reached for marginal zone lymphoma, 11.1 months for follicular lymphoma, and 18.3 months for small lymphocytic lymphoma. Similarly, median progression-free survival was not reached for MZL, 10.6 months for FL, and 20.9 months for SLL, demonstrating clinically meaningful disease control across these difficult-to-treat populations. [1]

Efficacy in Intolerant CLL Population

The specialized trial focusing on CLL patients intolerant to prior kinase inhibitor therapy yielded **particularly noteworthy results**. With a median of 2 prior lines of therapy and 24% of patients having high-risk del17p and/or TP53 mutation, the study reported a **median progression-free survival of 23.5 months**. Remarkably, 58% of patients remained on **umbralisib** for a longer duration than their prior kinase inhibitor, validating the strategy of switching to **umbralisib** in cases of intolerance to other targeted therapies. This approach successfully addressed the significant clinical challenge of maintaining disease control in patients who develop intolerance to first-generation kinase inhibitors, representing an important advancement in the sequential treatment paradigm for CLL. [3]

Table 2: Efficacy Outcomes from **Umbralisib** Phase 2 Clinical Trials

Efficacy Parameter	UNITY-NHL Trial Results [1]	BTK/PI3K Intolerant CLL Trial Results [3]
Overall Response Rate	47.1% (total cohort)	Not specified
Tumor Reduction Rate	86.4%	Not specified
Median Time to Response	2.7-4.6 months (varies by subtype)	Not specified
Median Duration of Response	MZL: Not reached; FL: 11.1 mo; SLL: 18.3 mo	Not specified
Median Progression-Free Survival	MZL: Not reached; FL: 10.6 mo; SLL: 20.9 mo	23.5 months
Treatment Continuation	Not applicable	58% on umbralisib longer than prior KI

Safety Profile and Adverse Event Management

Overall Safety Findings

The safety profile of **umbralisib** has been characterized as **manageable**, with a potentially improved tolerability profile compared to earlier PI3K inhibitors. In the UNITY-NHL trial, 53.4% of patients

experienced at least one grade ≥ 3 treatment-emergent adverse event (TEAE), with the most common being neutropenia (11.5%) and diarrhea (10.1%). Notably, **transaminase elevations** (grade ≥ 3) occurred in 6.7% (ALT) and 7.2% (AST) of patients, which is relatively lower than rates observed with other PI3K inhibitors. Treatment-emergent adverse events led to **umbralisib** discontinuation in 15.4% of patients, and 14.9% discontinued specifically due to treatment-related adverse events. This discontinuation rate compares favorably to other agents in the same class, potentially attributable to **umbralisib**'s unique selectivity profile and dual mechanism of action. [1]

The **diarrhea profile** observed with **umbralisib** appears distinct from the colitis typically associated with other PI3K inhibitors. Most cases were low grade and manageable with supportive care, with only 10.1% of patients experiencing grade ≥ 3 diarrhea. This represents an important differentiation from earlier PI3K inhibitors where immune-mediated colitis often necessitated treatment discontinuation. Infections were observed but were generally consistent with those expected in a heavily pretreated lymphoma population, with grade ≥ 3 pneumonia occurring in 5.3% of patients. The **integrated safety analysis** of 347 patients with lymphoid malignancies treated with **umbralisib** in the relapsed/refractory setting demonstrated an overall discontinuation rate due to adverse events of less than 10%, further supporting its manageable safety profile. [1] [3]

Hepatotoxicity Monitoring and Management

Liver function abnormalities represent an important aspect of **umbralisib** safety management. In clinical trials, serum enzyme elevations occurred in 15% to 35% of patients, with elevations above 5 times the upper limit of normal (ULN) observed in 5% to 8% of patients, and occasionally above 20 times ULN (<1%). These elevations typically arose within 4 to 12 weeks of initiating therapy and generally resolved with dose modification or temporary discontinuation. Critically, no instances of serum enzyme elevations accompanied by jaundice or liver-related deaths were reported in clinical trials. The **mechanism underlying hepatotoxicity** is not fully understood but may involve direct toxicity to hepatocytes caused by PI3K inhibition or changes in B-cell activity inducing autoimmunity. [5]

Based on the clinical trial experience, **specific monitoring protocols** were established for **umbralisib** administration. The product label recommended regular monitoring of liver tests every 2 to 4 weeks during the first six months of therapy, and every 1 to 3 months thereafter, with more frequent monitoring if serum aminotransferase values rise. Guidance for dose management included holding **umbralisib** if ALT or AST

values rise above 5 times ULN, with treatment resumption only after values normalize, followed by reduced dosing with careful monitoring. Elevations of aminotransferases exceeding 20 times ULN, or appearance of jaundice or symptoms of liver injury warranted permanent discontinuation. These structured monitoring and management protocols allowed for the safe administration of **umbralisib** while mitigating the risk of significant hepatotoxicity. [5]

Experimental Protocols and Methodologies

Patient Selection and Stratification

The **methodological approach** to patient selection in **umbralisib** trials incorporated sophisticated stratification factors to ensure meaningful results. The UNITY-NHL trial employed **histological confirmation** of B-cell indolent non-Hodgkin lymphoma subtyped according to WHO 2008 classification criteria, with central review to ensure diagnostic accuracy. Patients were stratified by lymphoma subtype (MZL, FL, SLL) and prior lines of therapy, creating homogeneous subgroups for analysis. The trial specifically enrolled patients with documented progression following prior therapies, ensuring a truly refractory population. For the MZL cohort, patients must have failed to achieve at least partial response or experienced progressive disease after the most recent systemic regimen, confirming the treatment-resistant nature of their disease. [1]

The CLL intolerance trial implemented **stringent intolerance criteria** that required comprehensive documentation of prior adverse events leading to kinase inhibitor discontinuation. Researchers collected detailed information on the nature, severity, timing, and management of these events, ensuring that enrolled patients had genuine intolerance rather than disease progression as the primary reason for discontinuing prior therapy. The protocol mandated a washout period between prior kinase inhibitor discontinuation and **umbralisib** initiation, with resolution of all toxicities to grade ≤ 1 . This methodological rigor ensured that the study population appropriately represented the intended patient group—those with responsive disease but unacceptable toxicity to prior targeted therapies. Additionally, the trial incorporated **correlative biomarker studies** including fluorescence in situ hybridization, IGHV mutational status, and next-generation sequencing panels performed centrally for all enrolled patients, enabling sophisticated analysis of potential predictive factors for response. [3]

Response Assessment Methodology

Standardized response criteria were employed across **umbralisib** clinical trials to ensure consistent and reproducible efficacy evaluation. The UNITY-NHL trial utilized established **lymphoma response criteria** with overall response rate defined as the sum of patients achieving partial responses (PR) and complete responses (CR). Complete response was defined as complete disappearance of all evidence of disease and disease-related symptoms, while partial response required regression of measurable disease ($\geq 50\%$ decrease in sum of the products of diameters of index lesions) with no new disease sites. Response assessments were conducted at predefined intervals using computed tomography (CT) scans, with additional evaluations as clinically indicated. The consistent application of these standardized criteria ensured reliable comparison of efficacy outcomes across different trials and patient populations. [6] [1]

Progression-free survival was rigorously defined as the interval from Cycle 1/Day 1 to the earlier of the first documentation of definitive disease progression or death from any cause. Disease progression was characterized by specific radiographic and clinical criteria, including appearance of any new lesion >1.5 cm in any axis, at least a 50% increase from nadir in the sum of product diameters of index lesions, or the greatest transverse diameter of any individual previously involved node. This meticulous approach to defining and documenting disease progression ensured consistent endpoint evaluation across multisite trials. For the CLL intolerance trial, response assessments followed the **International Workshop on Chronic Lymphocytic Leukemia guidelines**, appropriately modified for the unique context of patients switching therapies due to intolerance rather than progression. [6] [3]

Regulatory Status and Clinical Implications

FDA Approval and Subsequent Withdrawal

Umbralisib received **accelerated approval** from the U.S. Food and Drug Administration in February 2021 for the treatment of adults with relapsed or refractory marginal zone lymphoma who had received at least one prior anti-CD20-based regimen and for relapsed or refractory follicular lymphoma after at least three prior lines of systemic therapy. However, in a notable development, the FDA approval was **voluntarily withdrawn** in June 2022 following emerging data from clinical trials demonstrating excess mortality with **umbralisib** use compared to control treatments. It is important to emphasize that the reported excess

mortality was not liver-related, though the specific causes were not fully delineated in the available literature. This regulatory history highlights the dynamic nature of drug development and the critical importance of ongoing post-marketing surveillance, particularly for agents receiving accelerated approval based on preliminary evidence. [5]

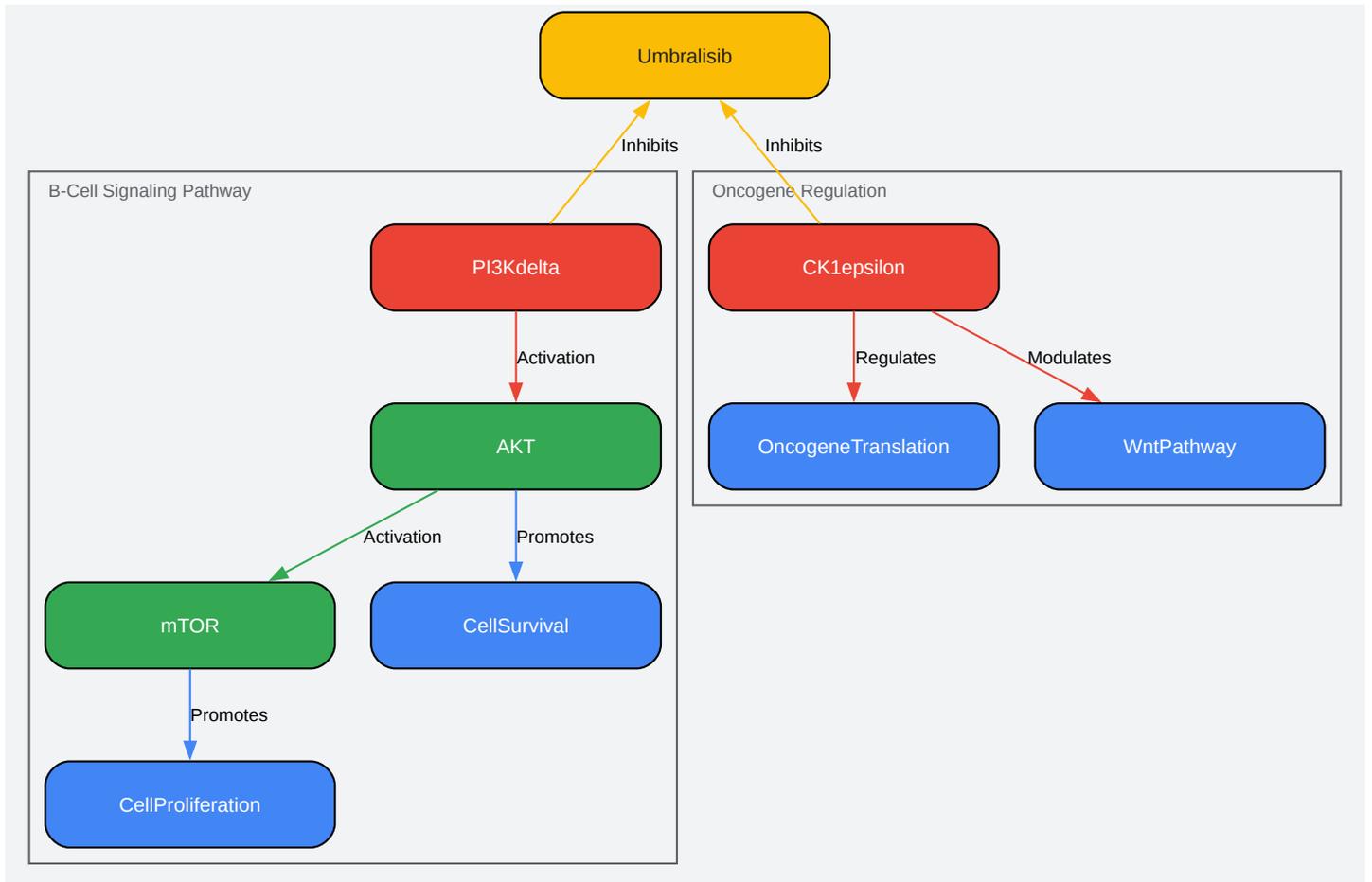
Clinical Implications and Future Directions

Despite the regulatory withdrawal, the **methodological approaches** and clinical findings from **umbralisib** phase 2 trials continue to inform drug development in hematologic malignancies. The demonstration that switching to **umbralisib** can provide durable disease control in patients intolerant to other kinase inhibitors establishes an important therapeutic strategy for managing treatment-related toxicities while maintaining disease control. Furthermore, the unique **dual inhibition profile** of **umbralisib** continues to generate scientific interest, particularly regarding how specific kinase inhibitor properties influence both efficacy and safety profiles. The phase 2 trial methodology refined in **umbralisib** studies—including stringent intolerance criteria, sophisticated patient stratification, and comprehensive safety monitoring—provides valuable templates for future drug development in challenging patient populations. [3]

The **umbralisib** development program exemplifies the **complex risk-benefit assessments** inherent in oncology drug development, particularly for patients with limited therapeutic options. The clinical trial data demonstrated meaningful efficacy in heavily pretreated populations, with a potentially improved tolerability profile compared to earlier PI3K inhibitors, yet ultimately raised safety concerns in controlled studies. This experience underscores the importance of robust phase 3 confirmation trials following accelerated approval and the need for careful individualization of therapy based on patient characteristics, prior toxicities, and alternative treatment options. [5] [1]

Visual Appendix: Signaling Pathways and Toxicity Management

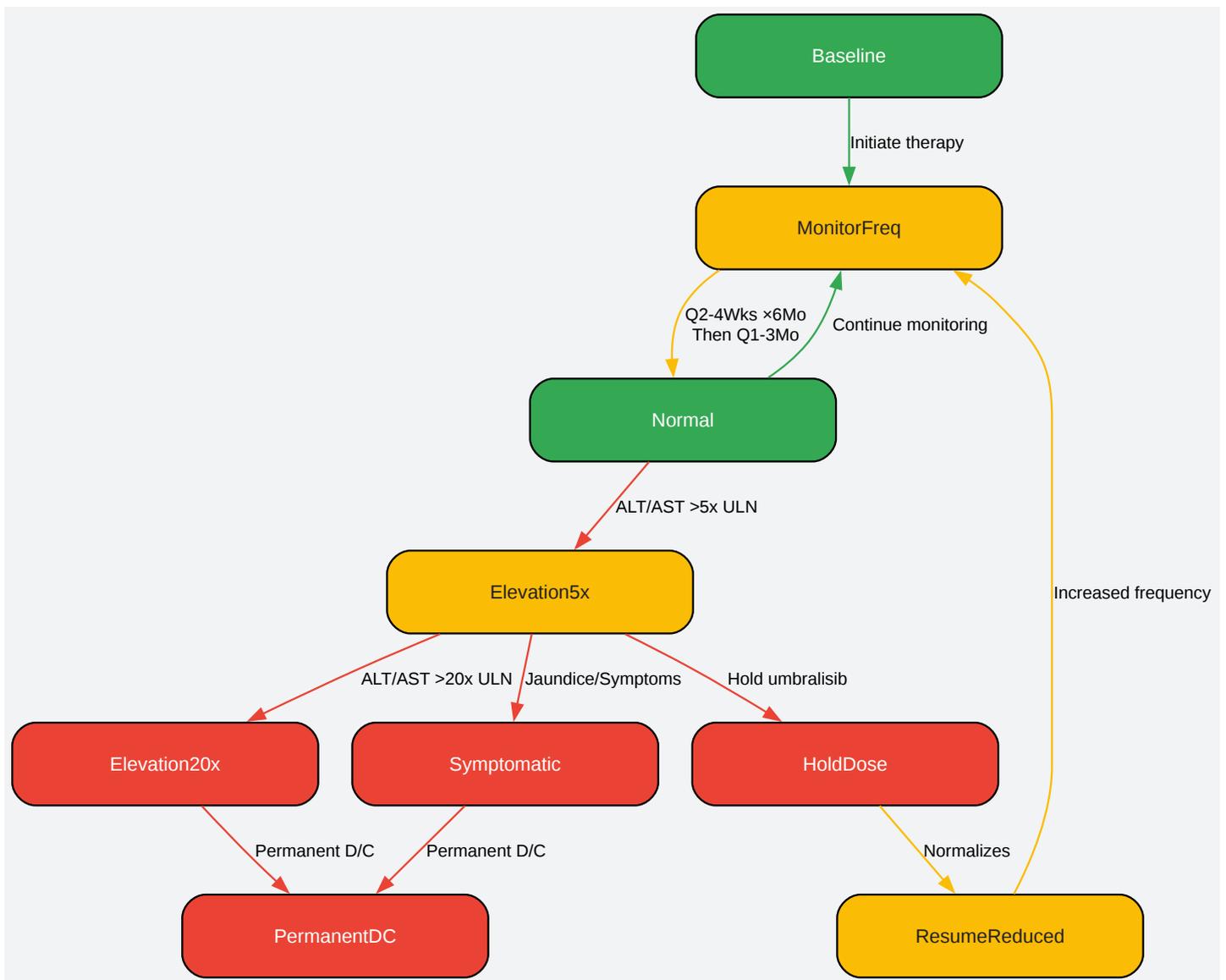
Umbralisib Dual Mechanism of Action



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*Diagram 1: **Umbralisib**'s dual mechanism of action simultaneously targets $PI3K\delta$ in B-cell signaling pathways and casein kinase-1 ϵ (CK1 ϵ) in oncogene regulation, providing coordinated inhibition of multiple pathogenic processes in B-cell malignancies.*

Hepatotoxicity Management Protocol



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Diagram 2: Structured hepatotoxicity management protocol implemented in **umbralisib** clinical trials, featuring graded responses to liver enzyme elevations and clear thresholds for dose modification or discontinuation.

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